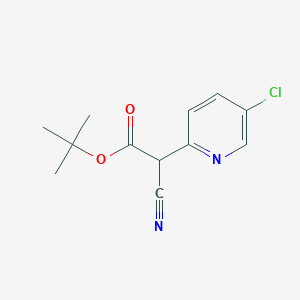

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate

Übersicht

Beschreibung

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is an organic compound that features a tert-butyl ester group, a chloropyridine moiety, and a cyanoacetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with 5-chloropyridine-2-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or distillation to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives.

Hydrolysis: 2-(5-chloropyridin-2-yl)-2-cyanoacetic acid.

Reduction: 2-(5-chloropyridin-2-yl)-2-aminoacetate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticoagulant Development

One notable application of tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is in the synthesis of anticoagulants. The compound serves as an intermediate in the preparation of novel anticoagulant agents, which are critical in managing conditions like thrombosis. For instance, its derivatives have been explored for their potential as direct inhibitors of coagulation factor Xa, contributing to the development of drugs like Edoxaban (Lixiana) .

1.2 Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

2.1 Versatile Building Block

this compound is utilized as a versatile building block in organic synthesis. It can undergo various reactions, such as nucleophilic substitutions and cyclization processes, to yield complex molecules with diverse functionalities .

Table 1: Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | KOH in ethanol at reflux | Various pyridine derivatives |

| Cyclization | Acidic conditions | Cyclic compounds |

| Esterification | Alcohols in presence of acid catalyst | Esters with biological activity |

Case Studies

3.1 Synthesis of Novel Anticoagulants

A study focused on the synthesis of a series of anticoagulants derived from this compound demonstrated its efficacy in inhibiting factor Xa. The synthesis involved multiple steps, including the reaction with various amines and acyl chlorides to yield active pharmaceutical ingredients (APIs) .

3.2 Antitumor Compound Development

In another case study, researchers synthesized a library of compounds based on this compound to evaluate their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity, prompting further investigation into their mechanisms of action .

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can act as an electrophile, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 5-chloropyridin-2-ylcarbamate

- tert-Butyl (5-chloropyridin-2-yl)methylcarbamate

Uniqueness

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is unique due to the presence of both a cyano group and a tert-butyl ester group, which confer distinct reactivity and stability compared to similar compounds. The cyano group provides additional functionality for further chemical modifications, while the tert-butyl ester group offers steric protection and enhances the compound’s stability .

Biologische Aktivität

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate (CAS No. 1391821-37-6) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies involving this compound.

- Molecular Formula : C12H13ClN2O2

- Molecular Weight : 252.70 g/mol

- Structure : The compound features a tert-butyl group, a cyanoacetate moiety, and a chlorinated pyridine ring, which may contribute to its biological properties.

Anticancer Activity

Several studies have explored the anticancer properties of pyridine derivatives. For instance, compounds with structural similarities have been tested for their effects on cancer cell lines. These studies often assess cytotoxicity and selectivity towards cancerous versus normal cells.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | EC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| BDA-04 | 3D7 (malaria) | 2 | 500 |

| BDA-05 | HeLa (cervical) | 10 | 50 |

| This compound | TBD | TBD | TBD |

Note: EC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chloropyridine moiety may interact with specific biological targets, possibly involving enzyme inhibition or receptor modulation.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

In a study assessing the cytotoxic effects of various pyridine derivatives, compounds structurally related to this compound demonstrated significant inhibition of cancer cell proliferation. The selectivity towards cancer cells over normal lymphocytes was particularly noted, indicating potential for therapeutic use in oncology. -

Antimicrobial Testing :

A preliminary screening of several pyridine derivatives revealed that those with similar functional groups showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct data for this compound is lacking, these findings suggest avenues for further investigation.

Toxicological Profile

The toxicity profile of this compound remains largely uncharacterized. Safety data sheets indicate no acute toxicity data available for oral, inhalation, or dermal exposure, emphasizing the need for comprehensive toxicological assessments before clinical applications can be considered .

Eigenschaften

IUPAC Name |

tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNHXBAQIVZMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.